molecular formula C10H11FN2O B6246108 3-(4-fluorophenyl)azetidine-1-carboxamide CAS No. 231954-45-3

3-(4-fluorophenyl)azetidine-1-carboxamide

Cat. No.: B6246108
CAS No.: 231954-45-3
M. Wt: 194.2
InChI Key:
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Description

3-(4-fluorophenyl)azetidine-1-carboxamide is a chemical compound with the molecular formula C10H11FN2O. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)azetidine-1-carboxamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form 4-fluoro-N-(chloroacetyl)aniline. This intermediate is then cyclized using a base such as sodium hydride to yield the azetidine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)azetidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(4-fluorophenyl)azetidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azetidine ring’s strain and the presence of the fluorine atom contribute to its unique binding properties and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)azetidine-1-carboxamide is unique due to the presence of the fluorine atom, which enhances its stability and reactivity. The fluorine atom’s electronegativity and small size contribute to the compound’s distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

231954-45-3

Molecular Formula

C10H11FN2O

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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